
3-Octyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The 3-octyl substituent adds a hydrophobic alkyl chain, which can influence the compound’s solubility and interaction with other molecules. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino alcohol with an isocyanate. For instance, the reaction of 3-octanolamine with an isocyanate under mild conditions can yield the desired oxazolidinone. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the cyclization process.
Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This process can be conducted in a hexafluoroisopropanol medium, which helps stabilize the intermediate species and promotes the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Octyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the octyl side chain.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the oxazolidinone ring.
Wissenschaftliche Forschungsanwendungen
3-Octyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Oxazolidinones, including this compound, are investigated for their potential as antibacterial agents.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 3-Octyl-1,3-oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of bacterial protein synthesis. The compound binds to the ribosomal peptidyl transferase center, preventing the formation of peptide bonds and thus inhibiting bacterial growth . This unique mechanism makes oxazolidinones effective against multidrug-resistant bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: A well-known oxazolidinone antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.
Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness
3-Octyl-1,3-oxazolidin-2-one is unique due to its specific octyl substituent, which can influence its solubility and interaction with biological targets. This hydrophobic chain may enhance the compound’s ability to penetrate cell membranes and interact with hydrophobic pockets in proteins, potentially leading to improved efficacy in certain applications .
Eigenschaften
CAS-Nummer |
60420-24-8 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
3-octyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-7-8-12-9-10-14-11(12)13/h2-10H2,1H3 |
InChI-Schlüssel |
SQKJDGQQIAFTAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



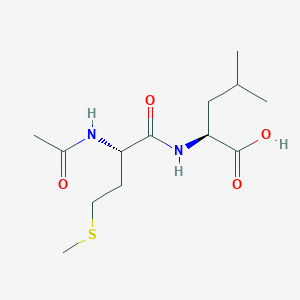
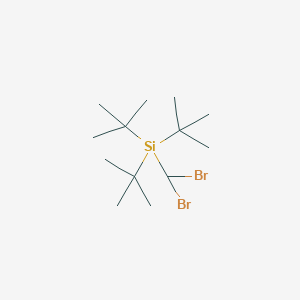
![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)

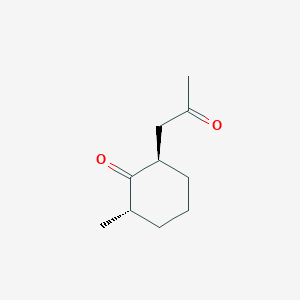
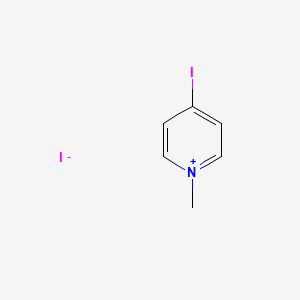

![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
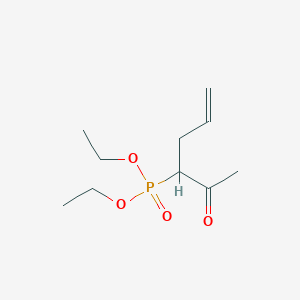

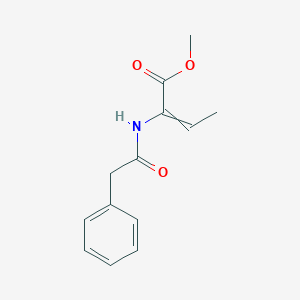

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
